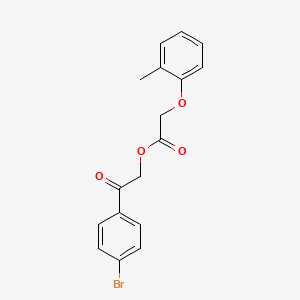![molecular formula C18H16N4O2 B11552561 N-benzyl-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552561.png)
N-benzyl-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features both benzyl and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process. One common method starts with the condensation of benzylamine with formic acid to produce N-benzylformamide. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzylindole-3-carboxylic acid, while reduction could produce N-benzylindole-3-methanol.
Aplicaciones Científicas De Investigación
N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-benzylformamide: A simpler analog without the indole moiety.
Benzyl N-[(1S)-2-hydroxy-1-{N’-[(1E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]carbamate: A compound with a similar benzyl and hydrazinecarbonyl structure.
Uniqueness
N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of benzyl and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H16N4O2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-benzyl-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C18H16N4O2/c23-17(20-10-13-6-2-1-3-7-13)18(24)22-21-12-14-11-19-16-9-5-4-8-15(14)16/h1-9,11-12,19H,10H2,(H,20,23)(H,22,24)/b21-12+ |
Clave InChI |
WGXNGBNILAWRSE-CIAFOILYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(5-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11552480.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B11552486.png)
![3-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11552488.png)
![4-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11552489.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11552495.png)
![4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl naphthalen-1-ylacetate](/img/structure/B11552500.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552504.png)
![5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11552509.png)

![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11552531.png)
![butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate](/img/structure/B11552534.png)
![N'-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11552538.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11552539.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11552543.png)
